2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
CAS No.: 921565-17-5
VCID: VC4917825
Molecular Formula: C24H30N2O4
Molecular Weight: 410.514
* For research use only. Not for human or veterinary use.
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide - 921565-17-5](/images/structure/VC4917825.png)
Description |
Synthesis PathwaysSynthesizing such a compound typically involves:
3.1. Pharmaceutical SignificanceThe structural elements suggest possible bioactivities:
3.2. Drug DesignThe compound's lipophilic and polar features may enhance its drug-likeness (e.g., oral bioavailability). Computational tools like SwissADME could predict pharmacokinetics and toxicity profiles. Analytical CharacterizationTo confirm its structure and purity:
5.1. Biological EvaluationExperimental studies could assess:
5.2. DerivatizationExploration of analogs by modifying substituents on the oxazepine ring or benzamide moiety to optimize biological activity. |
---|---|
CAS No. | 921565-17-5 |
Product Name | 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide |
Molecular Formula | C24H30N2O4 |
Molecular Weight | 410.514 |
IUPAC Name | N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxybenzamide |
Standard InChI | InChI=1S/C24H30N2O4/c1-6-29-20-10-8-7-9-18(20)22(27)25-17-11-12-21-19(13-17)26(14-16(2)3)23(28)24(4,5)15-30-21/h7-13,16H,6,14-15H2,1-5H3,(H,25,27) |
Standard InChIKey | SKTLIYAAGPVAKN-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C |
Solubility | not available |
PubChem Compound | 40887632 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume